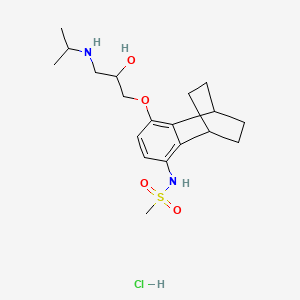![molecular formula C20H15NO6 B1206365 15,16-dimethoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione CAS No. 66358-49-4](/img/structure/B1206365.png)
15,16-dimethoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC-341622 is a chemical compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It has been studied for its unique properties and potential therapeutic benefits.
Preparation Methods
The synthesis of NSC-341622 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic routes and industrial production methods are detailed in specialized chemical literature and databases. Generally, the preparation of such compounds requires precise control of reaction parameters to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
NSC-341622 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. Detailed reaction mechanisms and conditions are typically found in specialized chemical research articles and databases.
Scientific Research Applications
NSC-341622 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has been investigated for its effects on cellular processes and its potential as a therapeutic agent. In medicine, NSC-341622 is being explored for its potential to treat certain diseases, including cancer. Its unique properties make it a valuable compound for research and development in various scientific fields.
Mechanism of Action
The mechanism of action of NSC-341622 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved are detailed in specialized research articles and databases. Understanding the mechanism of action is crucial for developing NSC-341622 as a therapeutic agent.
Comparison with Similar Compounds
NSC-341622 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other inhibitors of the same enzymes or proteins. The comparison involves analyzing the chemical structure, reactivity, and biological effects of these compounds. Detailed comparisons are typically found in specialized chemical and biological research articles.
References
Properties
CAS No. |
66358-49-4 |
|---|---|
Molecular Formula |
C20H15NO6 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
15,16-dimethoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione |
InChI |
InChI=1S/C20H15NO6/c1-21-18-10-5-15-16(27-8-26-15)6-11(10)19(22)17(18)9-4-13(24-2)14(25-3)7-12(9)20(21)23/h4-7H,8H2,1-3H3 |
InChI Key |
LWLNFIXOPOZENE-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C3=CC(=C(C=C3C1=O)OC)OC)C(=O)C4=CC5=C(C=C42)OCO5 |
Canonical SMILES |
CN1C2=C(C3=CC(=C(C=C3C1=O)OC)OC)C(=O)C4=CC5=C(C=C42)OCO5 |
Key on ui other cas no. |
66358-49-4 |
Synonyms |
5,6-dihydro-5,11-diketo-2,3-dimethoxy-6-methyl-8,9-methylenedioxy-11H-indeno(1,2-c)isoquinoline NSC 314622 NSC-314622 NSC314622 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,2'-oxane]-16-one](/img/structure/B1206284.png)




![N-[4-amino-6-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-3-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide](/img/structure/B1206293.png)







